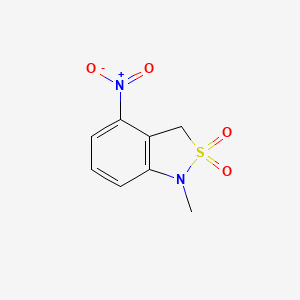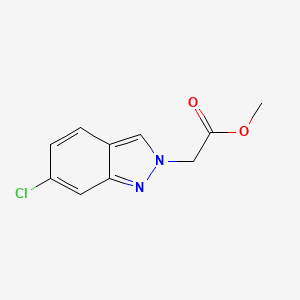
Methyl 2-(6-chloro-2H-indazol-2-YL)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(6-chloro-2H-indazol-2-YL)acetate is a chemical compound that belongs to the indazole family Indazoles are heterocyclic compounds containing a benzene ring fused to a pyrazole ring This particular compound is characterized by the presence of a chloro group at the 6th position and a methyl ester group at the 2nd position of the indazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(6-chloro-2H-indazol-2-YL)acetate typically involves the reaction of 6-chloro-2-methyl-2H-indazol-5-amine with acetic acid under reflux conditions. The reaction is carried out for several hours, after which the solution is cooled and the product is isolated by filtration and purified using flash column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(6-chloro-2H-indazol-2-YL)acetate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the indazole ring.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Major Products Formed
Substitution: Products with different substituents replacing the chloro group.
Oxidation: Oxidized derivatives of the indazole ring.
Reduction: Reduced forms of the indazole ring.
Hydrolysis: The corresponding carboxylic acid derivative.
Scientific Research Applications
Methyl 2-(6-chloro-2H-indazol-2-YL)acetate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the biological activity of indazole derivatives and their potential therapeutic effects.
Industrial Applications: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-(6-chloro-2H-indazol-2-YL)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the ester functionality play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-methyl-2H-indazol-5-amine: A precursor in the synthesis of Methyl 2-(6-chloro-2H-indazol-2-YL)acetate.
2H-Indazole: The parent compound of the indazole family.
Methyl 2-(2H-indazol-2-YL)acetate: A similar compound without the chloro substituent.
Uniqueness
This compound is unique due to the presence of both the chloro group and the ester functionality, which confer specific chemical reactivity and biological activity. These features make it a valuable compound in the synthesis of pharmaceuticals and other complex molecules.
Properties
Molecular Formula |
C10H9ClN2O2 |
|---|---|
Molecular Weight |
224.64 g/mol |
IUPAC Name |
methyl 2-(6-chloroindazol-2-yl)acetate |
InChI |
InChI=1S/C10H9ClN2O2/c1-15-10(14)6-13-5-7-2-3-8(11)4-9(7)12-13/h2-5H,6H2,1H3 |
InChI Key |
BTBRULOMXAERGE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C=C2C=CC(=CC2=N1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-4H-cyclopenta[b]thiophen-6(5H)-one](/img/structure/B13033262.png)

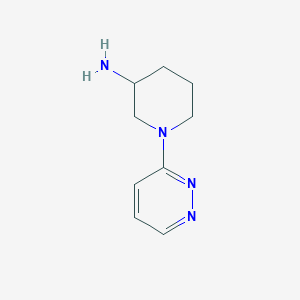
![Rel-tert-butyl ((1S,5S)-9-azabicyclo[3.3.1]nonan-3-yl)(methyl)carbamate](/img/structure/B13033282.png)
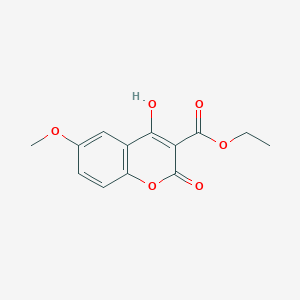

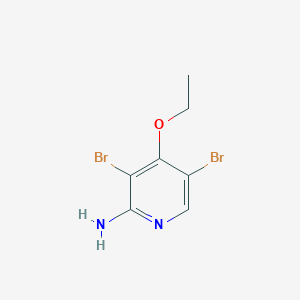
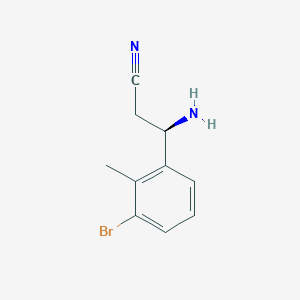
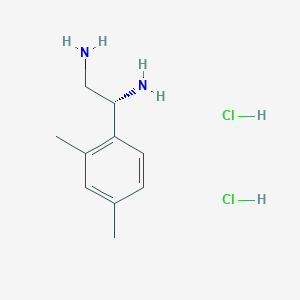
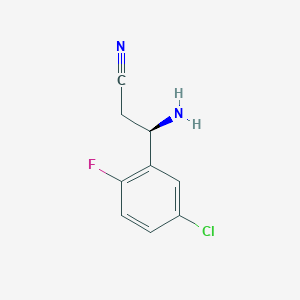

![2,6-Dibromo-3H-imidazo[4,5-b]pyridine](/img/structure/B13033325.png)
![2-[7-[(2-Methylpropan-2-yl)oxycarbonyl]-3-oxa-7-azabicyclo[3.3.1]nonan-9-yl]acetic acid](/img/structure/B13033328.png)
